molecular formula C14H18O2 B8622713 2-Naphthol Ether

2-Naphthol Ether

Cat. No. B8622713
M. Wt: 218.29 g/mol
InChI Key: PORZVXCDNIUCRS-UHFFFAOYSA-N
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Patent
US07217424B2

Procedure details

To a clean, dry stirred tank pressure vessel with nitrogen inlet is charged 1434.05 g (9.95 moles) of 2-Naphthol and 1445 mLs of Toluene. The vessel is purged with nitrogen and a catalytic amount (4.97 g) of BF3/Etherate Solution is charged. The temperature is raised to 110° C. and 2310.86 g (39.79 moles) of Propylene Oxide is added at a constant rate to keep the pressure inside the vessel below 50 psig. After all Propylene Oxide is added, the reaction mixture is allowed to react for an additional 3 hours after which the temperature is raised to 150° C. and the toluene is distilled off under nitrogen sparge. After the distillation of Toluene, the temperature is cooled to 110° C. and vacuum is applied for 1 hour.
Quantity
1434.05 g
Type
reactant
Reaction Step One
Quantity
1445 mL
Type
solvent
Reaction Step One
Quantity
2310.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH2:12]1[O:15][CH:13]1[CH3:14]>C1(C)C=CC=CC=1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH3:14][CH2:13][O:15][CH2:12][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
1434.05 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
1445 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2310.86 g
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred tank pressure vessel with nitrogen inlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a clean, dry
CUSTOM
Type
CUSTOM
Details
The vessel is purged with nitrogen
ADDITION
Type
ADDITION
Details
a catalytic amount (4.97 g) of BF3/Etherate Solution is charged
CUSTOM
Type
CUSTOM
Details
to react for an additional 3 hours after which the temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
is raised to 150° C.
DISTILLATION
Type
DISTILLATION
Details
the toluene is distilled off under nitrogen
CUSTOM
Type
CUSTOM
Details
sparge
DISTILLATION
Type
DISTILLATION
Details
After the distillation of Toluene
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is cooled to 110° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)O.CCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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